molecular formula C10H19NO3S B12822645 (S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate

(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate

Cat. No.: B12822645
M. Wt: 233.33 g/mol
InChI Key: HAZRGRHFPNBKMM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields, including organic chemistry and peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid is then reacted with an appropriate thiol compound under mild conditions to form the desired thioester .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate involves the selective protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-S-Ethyl 2-((tert-butoxycarbonyl)amino)propanethioate is unique due to its thioester functionality, which provides additional reactivity compared to similar Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

S-ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate

InChI

InChI=1S/C10H19NO3S/c1-6-15-8(12)7(2)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1

InChI Key

HAZRGRHFPNBKMM-ZETCQYMHSA-N

Isomeric SMILES

CCSC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCSC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.